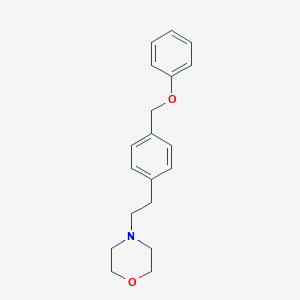
Morpholine, 4-(p-phenoxymethylphenethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morpholine, 4-(p-phenoxymethylphenethyl)- is a chemical compound that is commonly used in scientific research. It is a derivative of morpholine and has been found to have various biological and physiological effects.
Wirkmechanismus
The exact mechanism of action of Morpholine, 4-(p-phenoxymethylphenethyl)- is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has also been found to interact with various receptors, including the GABA-A receptor and the sigma-1 receptor.
Biochemische Und Physiologische Effekte
Morpholine, 4-(p-phenoxymethylphenethyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce the activity of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators. It has also been found to increase the levels of the antioxidant glutathione, which helps to protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Morpholine, 4-(p-phenoxymethylphenethyl)- in lab experiments is its ability to modulate the activity of various neurotransmitters and receptors. This makes it a useful tool for studying the mechanisms underlying various neurological and psychiatric disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Morpholine, 4-(p-phenoxymethylphenethyl)-. One area of interest is its potential use as an antidepressant and anxiolytic agent. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Finally, more research is needed to understand the exact mechanism of action of this compound and its potential interactions with other drugs and compounds.
Synthesemethoden
Morpholine, 4-(p-phenoxymethylphenethyl)- is synthesized by the reaction of 4-(p-phenoxymethylphenyl)-2-bromo-1-morpholin-4-yl-1-butene with morpholine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of around 70%.
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(p-phenoxymethylphenethyl)- has been extensively used in scientific research, particularly in the field of pharmacology. It has been found to have various biological activities, including anticonvulsant, antinociceptive, and anti-inflammatory properties. It has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
CAS-Nummer |
19733-86-9 |
|---|---|
Produktname |
Morpholine, 4-(p-phenoxymethylphenethyl)- |
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-[2-[4-(phenoxymethyl)phenyl]ethyl]morpholine |
InChI |
InChI=1S/C19H23NO2/c1-2-4-19(5-3-1)22-16-18-8-6-17(7-9-18)10-11-20-12-14-21-15-13-20/h1-9H,10-16H2 |
InChI-Schlüssel |
UCFBSPYKXGMZPT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Andere CAS-Nummern |
19733-86-9 |
Synonyme |
4-[p-(Phenoxymethyl)phenethyl]morpholine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



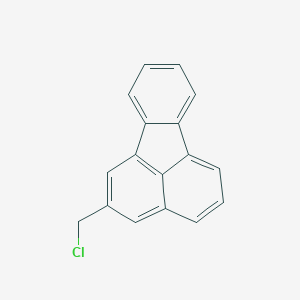

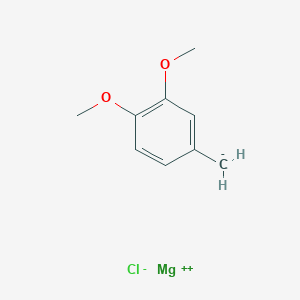
![N-[(2-chlorophenyl)methyl]prop-2-en-1-amine](/img/structure/B8976.png)
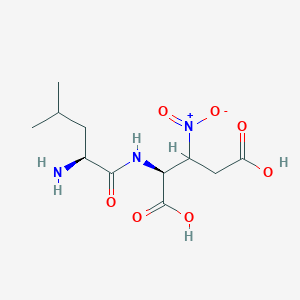
![6,7-Difluoro-3-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8982.png)

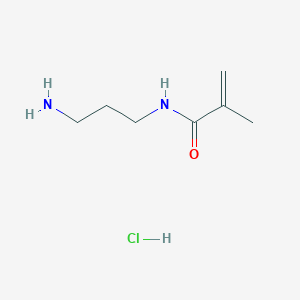
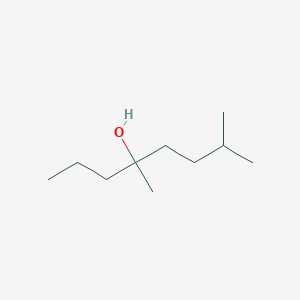
![Ethanone, 1-[3,4-dihydro-5-(methylthio)-2H-pyrrol-3-yl]-(9CI)](/img/structure/B8992.png)
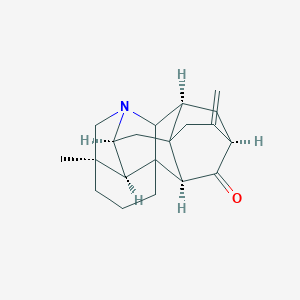

![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)
